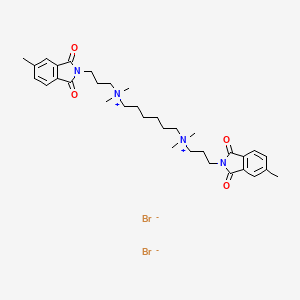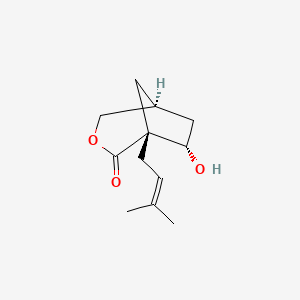
Vibralactone D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vibralactone D is a terpenoid compound isolated from the basidiomycete fungus Boreostereum vibransThis compound has attracted attention due to its unique chemical structure and potential biological activities, including inhibitory effects on certain enzymes .
准备方法
Synthetic Routes and Reaction Conditions
Vibralactone D can be obtained from cultures of the basidiomycete Boreostereum vibrans. The compound is isolated as a colorless crystal with a molecular formula of C12H18O3. The preparation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and infrared (IR) spectroscopy to confirm the presence of hydroxy and carbonyl groups .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction from fungal cultures. The process involves growing the fungus in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques .
化学反应分析
Types of Reactions
Vibralactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
Vibralactone D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Biological Studies: The compound’s unique structure and biological activities make it a valuable tool for studying enzyme mechanisms and interactions.
Medicinal Chemistry: Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications, including the treatment of metabolic disorders.
作用机制
The mechanism of action of Vibralactone D involves its interaction with specific enzymes. The compound inhibits the activity of 11β-hydroxysteroid dehydrogenases by binding to the enzyme’s active site, thereby preventing the conversion of cortisol to cortisone. This inhibition can have significant effects on metabolic processes and stress responses .
相似化合物的比较
Vibralactone D is part of a group of related compounds known as vibralactones. Some similar compounds include:
Vibralactone A: Known for its potent lipase inhibitory activity.
Vibralactone B: Shares structural similarities with this compound but has different biological activities.
Vibralactone C: Another related compound with unique chemical properties
This compound stands out due to its specific inhibitory effects on 11β-hydroxysteroid dehydrogenases, which distinguishes it from other vibralactones that may target different enzymes or biological pathways .
属性
IUPAC Name |
(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCJWCQYMBYLA-JFGNBEQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CC(CC1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

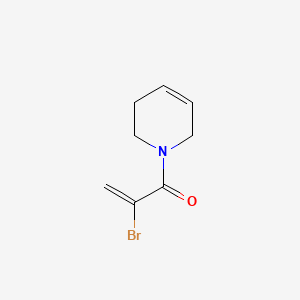

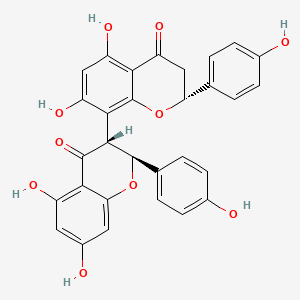
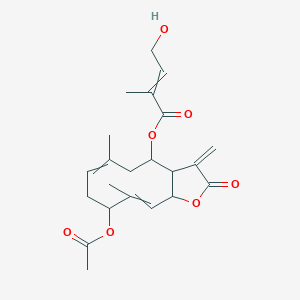


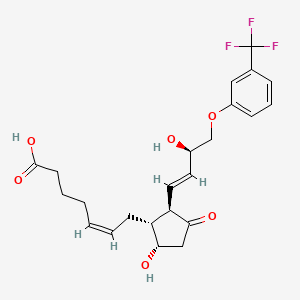
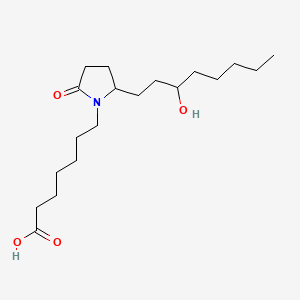
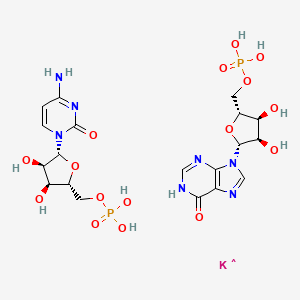
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

